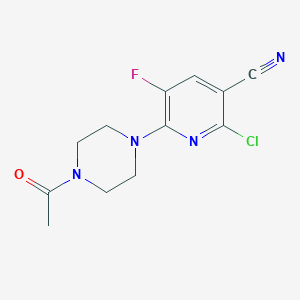

6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

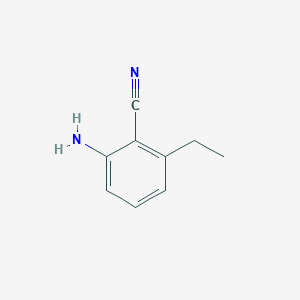

Synthesis of related compounds typically involves reactions under specific conditions to introduce the desired functional groups. For example, the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles from 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine and iminoester hydrochlorides under microwave irradiation has been reported (Menteşe et al., 2015). This highlights a method of introducing piperazine and fluorine functionalities, which could be relevant to synthesizing the target compound.

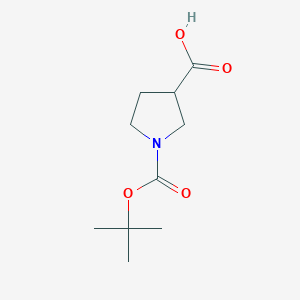

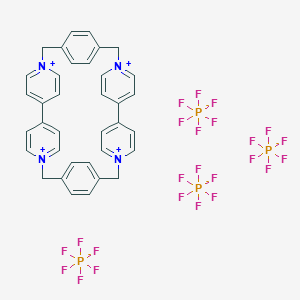

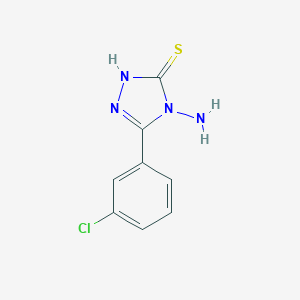

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as NMR, mass spectroscopy, and X-ray crystallography. For instance, the structural analysis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was confirmed by X-ray crystallography (Kanai et al., 1993). Such techniques are crucial for confirming the identity and purity of synthesized compounds, including the determination of their stereochemistry.

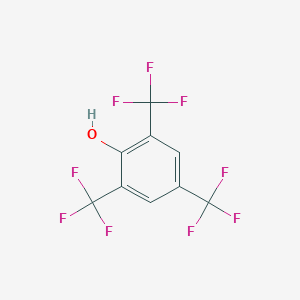

Chemical Reactions and Properties

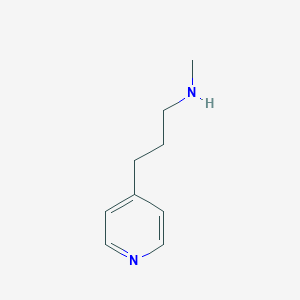

The chemical reactivity of compounds containing acetylpiperazine, chloro, and fluoro groups can vary significantly based on their structure. These molecules can participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, to form complex heterocyclic structures. A study demonstrated the synthesis of novel piperazine derivatives as antituberculosis and antimicrobial agents, highlighting the chemical versatility of piperazine-containing compounds (Rani et al., 2011).

科学的研究の応用

Pharmacological Profiles and Therapeutic Potentials

- Neurokinin (NK)(1) Antagonists : A study described a scalable synthetic route to obtain a compound similar in structure to 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile, which acts as a neurokinin (NK)(1) antagonist. The synthesis involves intramolecular cyclization, indicating the compound's potential for treating related disorders without requiring chromatographic purification, making it suitable for large-scale synthesis (Araya et al., 2008).

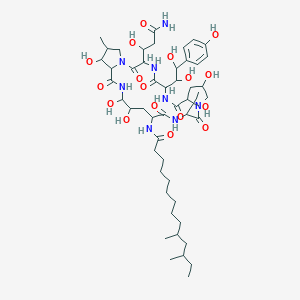

Antimicrobial and Antituberculosis Agents

- Antituberculosis and Antimicrobial Activities : Novel piperazine condensed derivatives have been synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis and antimicrobial activity against bacterial and fungal strains. Compounds with fluoro substituents showed enhanced antibacterial and antifungal activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Rani et al., 2011).

Synthetic Methodologies and Chemical Properties

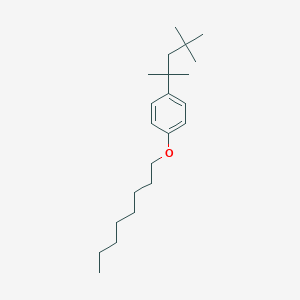

- Solid–Liquid Phase Equilibrium : Research on a potent antimicrobial agent structurally related to the query compound explored its melting enthalpy, melting point, and solubility in various organic solvents. This study provides insight into the compound's physicochemical properties, solubility behavior, and thermodynamic aspects, essential for pharmaceutical formulation and industrial applications (Blokhina et al., 2021).

Pesticidal Activities

- Pesticidal Properties : A compound designated as Comp I, closely related to the query compound, showed strong larvicidal activity against Culex pipiens pallens and potent fungicidal activity against Phytophthora capsici. This suggests the potential use of such compounds in developing new pesticides for controlling mosquito populations and combating plant diseases (Choi et al., 2015).

特性

IUPAC Name |

6-(4-acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFN4O/c1-8(19)17-2-4-18(5-3-17)12-10(14)6-9(7-15)11(13)16-12/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHECUHYXUSTMBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C(C(=N2)Cl)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550047 |

Source

|

| Record name | 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113237-21-1 |

Source

|

| Record name | 6-(4-Acetyl-1-piperazinyl)-2-chloro-5-fluoro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113237-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)